

An In-depth Technical Guide on Tripropyltin Laurate (CAS Number: 2233-00-3)

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding **tripropyltin laurate** (CAS 2233-00-3) is exceptionally scarce in publicly available scientific literature. This guide compiles available data for the substance and supplements it with information on closely related tripropyltin and other triorganotin compounds to provide a comprehensive overview. Inferences drawn from related compounds are clearly noted.

Introduction

Tripropyltin laurate, with the Chemical Abstracts Service (CAS) number 2233-00-3, is an organotin compound. Organotin compounds are characterized by the presence of at least one tin-carbon bond. The properties and biological activities of organotins are highly dependent on the number and nature of the organic groups attached to the tin atom. Triorganotins (R₃SnX), such as **tripropyltin laurate**, are generally the most toxic class of organotin compounds.[1][2] They have been utilized for their biocidal properties, including as fungicides and bactericides. [3] This document aims to provide a detailed technical guide on the available information for **tripropyltin laurate**.

Physicochemical Properties

Specific experimental data for the physicochemical properties of **tripropyltin laurate** are not readily available. The following table summarizes computed data for the tripropyltin cation and general properties for related tripropyltin compounds to provide an estimation.



Table 1: Physicochemical Properties of Tripropyltin Cation and Related Compounds

Property	Value	Compound	Source
Molecular Weight	247.97 g/mol	Tripropyltin Cation	[4]
Molecular Formula	C ₉ H ₂₁ Sn ⁺	Tripropyltin Cation	[4]
Boiling Point	224.7°C at 760 mmHg	Tripropyltin	[5]
Flash Point	89.7°C	Tripropyltin	[5]
Vapor Pressure	0.134mmHg at 25°C	Tripropyltin	[5]

Note: The data presented for "Tripropyltin" without a specified anion are for the general tripropyltin moiety and should be considered indicative.

Toxicological Data

No specific toxicological studies for **tripropyltin laurate** were found. The toxicity of organotin compounds is primarily determined by the organic substituents. Trialkyltins, including tripropyltin compounds, are known to be highly toxic.[2][6] Their toxicity generally decreases as the alkyl chain length increases.[2][7]

Table 2: Acute Toxicity of Related Organotin Compounds

Compound	LD50 (Oral, Rat)	Source
Tributyltin Chloride	122 - 349 mg/kg	[7]
Dimethyltin Dichloride	74 - 237 mg/kg	[7]
Trioctyltin Chloride	>4000 mg/kg	[7]

Triorganotin compounds are known to cause a range of adverse health effects, including neurotoxicity, immunotoxicity, and reproductive and developmental toxicity.[2][8][9] Triethyltin and trimethyltin are particularly potent neurotoxins, while tributyltin compounds are known for their immunotoxic effects.[2] Tripropyltin compounds have been shown to induce thymus weight reduction in rats, indicating potential immunotoxicity.[3]



General Toxicological Profile of Triorganotins:

- Neurotoxicity: Can cause headache, lassitude, visual disturbances, and in severe cases, seizures and coma.[2]
- Immunotoxicity: Can lead to thymus atrophy and suppression of the immune system.[3][8]
- Reproductive and Developmental Toxicity: Some organotins have been shown to cause reproductive effects in laboratory animals.[7][9]
- Skin and Eye Irritation: Many organotin compounds are irritants to the skin and eyes.[1]

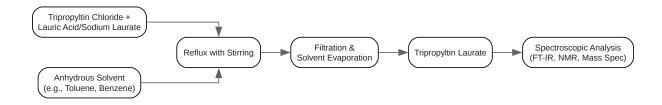
Experimental Protocols

Due to the lack of specific studies on **tripropyltin laurate**, this section outlines a general experimental protocol for the synthesis and toxicological evaluation of a triorganotin carboxylate, based on methodologies reported for similar compounds.[10]

4.1. Synthesis of Triorganotin Carboxylates

A common method for the synthesis of triorganotin carboxylates involves the reaction of a triorganotin halide (e.g., tripropyltin chloride) with the corresponding carboxylic acid (in this case, lauric acid) or its salt.

Experimental Workflow: Synthesis



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Caption: General synthesis workflow for a triorganotin carboxylate.



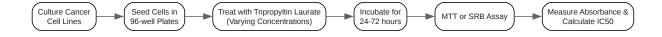
Methodology:

- Reactants: Tripropyltin chloride and lauric acid (or sodium laurate) are used as starting materials. The reaction is typically carried out in a 1:1 molar ratio.
- Solvent: An anhydrous organic solvent such as toluene or benzene is used to prevent hydrolysis of the organotin halide.
- Reaction Conditions: The reactants are refluxed in the solvent with constant stirring for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography.
- Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any solid byproducts. The solvent is then removed from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or chromatography.
- Characterization: The structure and purity of the synthesized tripropyltin laurate are
 confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR)
 spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹¹9Sn), and mass
 spectrometry.[10][11]

4.2. In Vitro Cytotoxicity Assay

To assess the biological activity of **tripropyltin laurate**, an in vitro cytotoxicity assay against a panel of human cancer cell lines can be performed.

Experimental Workflow: Cytotoxicity Assay



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Caption: Workflow for an in vitro cytotoxicity assessment.

Methodology:



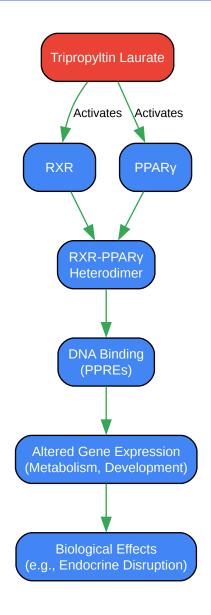
- Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- Compound Treatment: The cells are then treated with various concentrations of **tripropyltin laurate** dissolved in a suitable solvent (e.g., DMSO). A vehicle control is also included.
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
- Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the control. The half-maximal inhibitory concentration (IC₅₀) value is then determined.

Potential Signaling Pathways

Specific signaling pathways affected by **tripropyltin laurate** have not been identified. However, other triorganotin compounds, such as tributyltin (TBT), are known to act as endocrine disruptors by activating nuclear receptors like the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARy).[12] This activation can lead to downstream effects on gene expression related to metabolism and development. It is plausible that **tripropyltin laurate** could exert its biological effects through similar mechanisms.

Conceptual Signaling Pathway





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Caption: Potential mechanism of action via RXR and PPARy activation.

This diagram illustrates a hypothetical signaling pathway for **tripropyltin laurate** based on the known mechanism of tributyltin. Activation of RXR and PPARy by the compound leads to the formation of a heterodimer that binds to specific DNA sequences (Peroxisome Proliferator Response Elements, PPREs), thereby altering the expression of target genes and resulting in various biological effects.

Conclusion



Tripropyltin laurate (CAS 2233-00-3) is a poorly characterized organotin compound. While its existence is confirmed, a significant lack of experimental data on its physicochemical properties, toxicity, and mechanism of action necessitates reliance on information from related tripropyltin and other triorganotin compounds. Based on this related data, **tripropyltin laurate** is expected to be a toxic compound with potential immunotoxic and endocrine-disrupting properties. Further research is imperative to fully elucidate the toxicological profile and biological activities of this specific compound. The experimental protocols and conceptual pathways provided in this guide offer a framework for such future investigations. Researchers and drug development professionals should exercise extreme caution when handling this and other organotin compounds due to their inherent toxicity.

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